molecular formula C14H19NO5S B11810331 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid

Cat. No.: B11810331
M. Wt: 313.37 g/mol
InChI Key: XURPRLYAGRWADH-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a methoxy group, a pyrrolidinylsulfonyl group, and a phenyl ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with malonic acid derivatives, followed by decarboxylation to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoic acid.

    Reduction: Formation of 3-(4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanol.

    Substitution: Formation of 4-nitro-3-(pyrrolidin-1-ylsulfonyl)phenylpropanoic acid or 4-bromo-3-(pyrrolidin-1-ylsulfonyl)phenylpropanoic acid.

Scientific Research Applications

3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
  • 3-(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)propanoic acid methyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of both a methoxy group and a pyrrolidinylsulfonyl group

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C14H19NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4,6,10H,2-3,5,7-9H2,1H3,(H,16,17)

InChI Key

XURPRLYAGRWADH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)S(=O)(=O)N2CCCC2

Origin of Product

United States

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